2-[(4-Methylphenoxy)methyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPZBMYSAPAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602746 | |
| Record name | 2-[(4-Methylphenoxy)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
806596-41-8 | |
| Record name | 2-[(4-Methylphenoxy)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization
Established Synthetic Pathways for 2-[(4-Methylphenoxy)methyl]aniline and Related Analogues
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net The Suzuki-Miyaura coupling, in particular, offers a powerful method for constructing the biaryl or aryl-alkyl framework present in many complex molecules. nih.govresearchgate.net
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of a molecule like this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a benzylic electrophile with an appropriate arylboronic acid.
Reagent Selection:
Organoboron Reagents : Arylboronic acids are the most common organoboron reagents used in Suzuki-Miyaura coupling due to their commercial availability, stability, and generally low toxicity. rsc.orgresearchgate.net For this synthesis, p-tolylboronic acid or a derivative could be used. Alternatively, boronic esters (like pinacol (B44631) esters) can be employed and are sometimes preferred for their stability and ease of purification. rsc.org
Electrophilic Partner : A suitable electrophile would be a 2-(aminomethyl)phenyl halide or a protected version thereof. Benzylic bromides are often used as coupling partners. nih.gov To avoid side reactions involving the amine, it is common to use a precursor with a nitro group, such as 1-(bromomethyl)-2-nitrobenzene, which can be reduced to the aniline (B41778) in a subsequent step. Benzylic esters, such as carbonates or acetates, have also been demonstrated as effective coupling partners. rsc.org
Base : The choice of base is critical and influences the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. acsgcipr.org The base activates the organoboron species, facilitating the transmetalation step. nih.gov
Solvent : The reaction is often carried out in solvents like toluene, dioxane, dimethylformamide (DMF), or aqueous mixtures. nih.govacsgcipr.org Greener solvents such as 2-MeTHF and cyclopentyl methyl ether (CPME) are increasingly being used. acsgcipr.org
A typical reaction setup would involve heating the arylboronic acid, the benzylic halide, the palladium catalyst, a suitable ligand, and the base in an appropriate solvent. Microwave irradiation has also been employed to accelerate these reactions. nih.gov
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 140 | 65 |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 82 |
This table presents representative conditions for Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids, based on similar reactions reported in the literature. nih.gov
To improve the efficiency and cost-effectiveness of the Suzuki-Miyaura coupling, significant research has focused on optimizing the catalyst system.
Catalyst Loading : While initial protocols often used high catalyst loadings (1-5 mol%), modern systems aim for much lower levels, sometimes in the parts-per-million (ppm) range, which is particularly important for industrial applications. researchgate.net The use of highly active pre-catalysts can help achieve high turnover numbers (TON) and turnover frequencies (TOF). nih.gov For instance, a complex of 2-(methylthio)aniline (B147308) with palladium(II) has demonstrated high efficiency in water, achieving a TON of up to 93,000. nih.gov
Ligand Design : The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often highly effective.
Monodentate Phosphines : Buchwald's biarylphosphines (e.g., SPhos, XPhos, JohnPhos) are a class of bulky, electron-rich ligands that have shown exceptional activity for a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates and less reactive aryl chlorides. nih.gov
Bidentate Phosphines : Chelating phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used and can provide high stability to the catalytic complex. rsc.org
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that form robust complexes with palladium, often exhibiting high catalytic activity and stability, making them excellent choices for challenging coupling reactions. nih.gov
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Substrate | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 5.0 | Benzylic Bromide | 65 |
| 2 | Pd(OAc)₂ | JohnPhos | 5.0 | Benzylic Bromide | 88 |
| 3 | PdCl₂(dppf) | - | 3.0 | Benzylic Acetate (B1210297) | 78 |
| 4 | Pd(dba)₂ | SPhos | 1.0 | Aryl Chloride | 92 |
This table illustrates the impact of ligand selection and catalyst loading on the yield of Suzuki-Miyaura couplings for related substrates. nih.govrsc.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netnih.gov
Transmetalation : This is the step where the organic group is transferred from the boron atom to the palladium center. nih.gov The currently accepted mechanism involves the reaction of an organopalladium(II) halide complex (R¹-Pd-X) with a boronate species, which is formed by the reaction of the organoboron compound with the base (e.g., hydroxide (B78521) or alkoxide). rsc.orgresearchgate.net This step results in a diorganopalladium(II) intermediate (R¹-Pd-R²). The rate and efficiency of transmetalation are influenced by the nature of the base, the solvent, and the substituents on both the organoboron reagent and the palladium complex. nih.govacs.org
Reductive Elimination : This is the final step of the catalytic cycle, where the two organic groups on the diorganopalladium(II) intermediate couple to form the new C-C bond, and the palladium(0) catalyst is regenerated. nih.gov This step typically proceeds from a cis-diorganopalladium(II) complex. The rate of reductive elimination is often enhanced by the use of bulky, electron-donating ligands, which can destabilize the palladium(II) intermediate and promote the formation of the product. researchgate.net For most systems involving monodentate ligands, this process is believed to occur through a concerted mechanism via a three-coordinate transition state. nih.gov
Alternative Synthetic Approaches and Their Academic Viability
While palladium-catalyzed reactions are powerful, other classical and modern synthetic methods offer viable routes to this compound and its analogues.
Etherification Reactions : The formation of the diaryl ether bond is a key transformation.
Williamson Ether Synthesis : This classical method involves the reaction of an alkoxide or phenoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.comyoutube.com To synthesize the target molecule, one could react the sodium salt of p-cresol (B1678582) (sodium p-cresoxide) with 2-nitrobenzyl bromide. The resulting ether could then be reduced (e.g., using H₂/Pd-C, or SnCl₂/HCl) to yield this compound. This is a highly viable and often cost-effective route, particularly for large-scale synthesis, as the starting materials are readily available. wikipedia.org
Ullmann Condensation : This copper-catalyzed reaction couples an aryl halide with a phenol (B47542), typically at high temperatures. organic-chemistry.orgjsynthchem.com Modern variations of the Ullmann reaction use ligands and can proceed under milder conditions. organic-chemistry.org
Chan-Lam Coupling : This is a copper-promoted coupling of arylboronic acids with phenols to form diaryl ethers. organic-chemistry.org These reactions can often be performed at room temperature and are tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org
Amination Strategies :
Reductive Amination : This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. youtube.comorganic-chemistry.org A potential route to the target compound could involve the reductive amination of 2-phenoxybenzaldehyde (B49139) with an ammonia (B1221849) source, although controlling selectivity can be challenging. A more controlled approach would be the reductive amination of an appropriate aldehyde with a primary amine. For example, reacting 4-methylphenoxyacetaldehyde with aniline under reductive conditions (e.g., using NaBH₃CN or H₂/catalyst) would be a plausible, though less direct, route. nih.govyoutube.com
These alternative methods, particularly the Williamson ether synthesis followed by nitro group reduction, represent academically and industrially viable strategies for the synthesis of this compound, offering different advantages in terms of cost, scalability, and functional group tolerance compared to cross-coupling approaches.
Reductive Pathways from Nitro Precursors
The most common and effective route to synthesizing this compound involves the reduction of its corresponding nitro precursor, 1-methyl-4-((2-nitrobenzyl)oxy)benzene. This transformation from a nitro (-NO₂) group to an amino (-NH₂) group is a cornerstone of aromatic amine synthesis and can be accomplished through several reductive pathways.
Catalytic hydrogenation stands out as a primary method, valued for its clean conversion and high yields. This process involves the use of a metal catalyst and a hydrogen source. Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen gas (H₂). The choice of catalyst and reaction conditions can be tailored to optimize the reduction while preserving other functional groups in the molecule.
An alternative to using pressurized hydrogen gas is transfer hydrogenation. This technique utilizes a hydrogen donor molecule in the liquid phase, which "transfers" hydrogen to the substrate in the presence of a catalyst. Formic acid and its salts, as well as hydrazine, are common hydrogen donors. frontiersin.org This method can be advantageous as it often requires less specialized equipment than high-pressure hydrogenation. For instance, gold catalysts supported on titanium dioxide (Au/TiO₂) have been shown to be effective for the reductive amination of aldehydes with nitroarenes using formic acid under mild conditions. frontiersin.org Similarly, heterogeneous non-noble-metal catalysts, such as cobalt-nitrogen-carbon composites (Co-Nₓ/C), can facilitate the one-pot reductive amination of nitro compounds. researchgate.net
Chemical reduction offers another set of pathways. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), can effectively reduce the nitro group. masterorganicchemistry.com While historically significant, these stoichiometric reductions can sometimes require more rigorous purification to remove metal salt byproducts compared to catalytic methods.
| Reductive Method | Typical Catalysts/Reagents | Hydrogen Source | Common Solvents | General Conditions |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | Ethanol (B145695), Methanol, Ethyl Acetate | 1-5 atm H₂, Room Temp to 80°C |
| Transfer Hydrogenation | Au/TiO₂, Pd/C, Co-Nₓ/C | Formic Acid, Ammonium (B1175870) Formate, Hydrazine | Water, Alcohols | Mild conditions, 80-150°C frontiersin.orgresearchgate.net |
| Chemical Reduction | Fe, Sn, Zn | Protic Acid (e.g., HCl) | Water, Ethanol | Reflux temperatures |
Functionalization and Derivatization Strategies of the Core Scaffold
The this compound structure is a versatile scaffold, offering multiple sites for further chemical modification to generate a diverse library of derivatives.
Regioselective Introduction of Additional Substituents
The regioselectivity of subsequent reactions on the core scaffold is governed by the electronic properties of the existing substituents. The aniline's amino group (-NH₂) is a powerful activating, ortho-, para-directing group, strongly influencing the positions of incoming electrophiles on its host ring. The ether oxygen and the methyl group on the second ring are also ortho-, para-directing, though their influence is weaker.
Electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, will primarily target the positions ortho and para to the amino group. Due to steric hindrance from the adjacent benzylic group, substitution at the para-position (position 4 of the aniline ring) is often favored. For example, regioselective bromination can be achieved using a mild brominating agent like N-bromosuccinimide (NBS), which has been used for the ortho-bromination of related substituted anilines. nih.gov
Functionalization can also occur at the nitrogen atom itself. The primary amine can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. beilstein-journals.org This N-functionalization provides a straightforward route to modify the molecule's properties.
| Reaction | Reagent | Predicted Major Product | Rationale |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ or NBS | 4-Bromo-2-[(4-methylphenoxy)methyl]aniline | Strong o,p-directing -NH₂ group; para-position is sterically favored. |
| Nitration | HNO₃/H₂SO₄ (mild) | 4-Nitro-2-[(4-methylphenoxy)methyl]aniline | Strong activation by the amino group directs to the para position. |
| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl-2-[(4-methylphenoxy)methyl]aniline | Direct functionalization of the nucleophilic amine. |
Synthesis of Polyaromatic and Heterocyclic Derivatives
The aniline functionality is a key gateway for the construction of fused polyaromatic and heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.
One powerful method is the Doebner reaction, where an aniline reacts with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se Applying this to this compound would yield a complex quinoline (B57606) derivative, expanding the aromatic system significantly.
Benzimidazoles, another critical heterocyclic motif, can be synthesized from ortho-phenylenediamines. While the parent compound is not a diamine, related strategies involving the reaction of the aniline with reagents like formic acid or aldehydes under oxidative conditions can lead to cyclization. nih.gov For instance, reductive functionalization of nitroarenes can lead directly to benzimidazole (B57391) products. nih.gov
Furthermore, the synthesis of quinazolines is a well-established derivatization of anilines. nih.gov These bicyclic heterocycles are often prepared through condensation and cyclization reactions. The amino group of this compound can act as the nucleophile in the formation of such structures. It is also conceivable that under specific oxidative conditions, the molecule could undergo polymerization, similar to how substituted anilines like anisidine and toluidine form polyaniline derivatives. researchgate.net
| Heterocyclic System | Key Reagents | Reaction Type |
|---|---|---|
| Quinoline | Aldehyde, Pyruvic Acid | Doebner Reaction sci-hub.se |
| Benzimidazole | Carboxylic Acid or Aldehyde | Condensation and Cyclization nih.gov |
| Quinazoline | Formamide, Cyanogen, etc. | Condensation/Cyclization nih.gov |
| Polyaniline Derivative | Oxidizing Agent (e.g., (NH₄)₂S₂O₈) | Oxidative Polymerization researchgate.net |
Advanced Reaction Condition Analysis and Control
Optimizing the synthesis and derivatization of this compound requires precise control over reaction conditions. Solvent systems, temperature, and pressure are critical variables that dictate reaction efficiency, selectivity, and kinetics.
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent is crucial in any chemical transformation. For the reduction of the nitro precursor, solvents like ethanol, methanol, or ethyl acetate are common because they effectively dissolve the organic substrate and are compatible with typical hydrogenation catalysts. chemicalbook.com The solid-liquid phase equilibria, such as that studied for nitroaniline isomers in ethyl acetate, can inform choices for purification and crystallization. researchgate.net
In functionalization reactions, the solvent's polarity plays a key role. Polar aprotic solvents like 1,4-dioxane, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are often used because they can solubilize reactants without interfering with the reaction mechanism, as seen in some patented syntheses of related nitroanilines. patsnap.comchemicalbook.com In contrast, polar protic solvents like water or alcohols can solvate and potentially deactivate highly reactive species but can be ideal for other transformations, such as certain Schiff base formations. researchgate.net The solvent can thus be used to modulate reactivity and, in some cases, influence the regiochemical outcome of a reaction by preferentially solvating certain transition states.
| Solvent Class | Examples | Influence on Efficiency & Selectivity |
|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Good for dissolving polar reagents and salts. Can participate in H-bonding, affecting nucleophilicity. Used in some reductions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile, 1,4-Dioxane | Effectively dissolves a wide range of reactants. Can accelerate rates of reactions involving charged intermediates. |
| Nonpolar | Toluene, Hexane | Used for nonpolar reactants. Less effective at stabilizing charged intermediates, which can slow certain reactions but improve others. |
Stereochemical Control in Chiral Analogue Synthesis
The synthesis of enantiomerically pure analogues of this compound, where the benzylic methylene (B1212753) group is replaced by a stereogenic center, represents a significant challenge in synthetic organic chemistry. Control over the three-dimensional arrangement of atoms is paramount, as the biological activity of chiral molecules is often dictated by their specific stereochemistry. Methodologies for achieving such stereocontrol primarily revolve around asymmetric catalysis and the use of chiral auxiliaries, transforming prochiral precursors into single-enantiomer products with high fidelity.
The most logical prochiral precursors for chiral analogues of this compound are imines or ketimines derived from ortho-substituted anilines. Key strategies for the stereoselective synthesis of these chiral benzylic amines include asymmetric hydrogenation and the diastereoselective reduction of imines bearing a chiral auxiliary.
Asymmetric Hydrogenation of Prochiral Imines
Transition metal-catalyzed asymmetric hydrogenation of C=N bonds is a powerful and atom-economical method for producing chiral amines. acs.org In a hypothetical synthesis of a chiral analogue, a precursor such as N-(2-formylphenyl)acetamide would be condensed with 4-methylphenol, followed by imine formation and subsequent hydrogenation. The crucial step involves a chiral catalyst, typically based on iridium (Ir) or rhodium (Rh), complexed with a chiral phosphine ligand. acs.org
The choice of ligand is critical for achieving high enantioselectivity. Ligands such as those from the P-stereogenic phosphine family or phosphino-oxazolines have demonstrated exceptional performance in the asymmetric hydrogenation of various imines. acs.org The catalyst creates a chiral environment around the imine substrate, forcing the delivery of hydrogen to one face of the C=N double bond preferentially. This results in the formation of one enantiomer in excess. The reaction can be tuned by modifying the solvent, pressure, temperature, and the specific catalyst-ligand combination to optimize both chemical yield and enantiomeric excess (ee).
Chiral Auxiliary-Mediated Synthesis
An alternative and highly reliable approach involves the use of a chiral auxiliary. This method entails the covalent bonding of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral benzylic amines, N-tert-butanesulfinamide has proven to be an exceptionally effective chiral auxiliary. acs.org
In this strategy, a ketone precursor, such as 2-aminoacetophenone, would first be protected, for instance, on the nitrogen atom. This ketone would then be condensed with an enantiopure sulfinamide (e.g., (R)-N-tert-butanesulfinamide) to form a N-sulfinyl ketimine. The sulfinyl group effectively shields one face of the imine, directing the hydride reducing agent (e.g., sodium borohydride) to the opposite face. acs.org This diastereoselective reduction yields a sulfinamide product with high stereochemical purity. The final step involves the facile acidic cleavage of the sulfinyl group to afford the desired chiral primary amine hydrochloride in high yield and with excellent preservation of enantiomeric purity. acs.org This method is noted for its operational simplicity and tolerance to a wide range of functional groups. acs.org
Comparative Analysis of Stereocontrol Strategies
The selection between asymmetric hydrogenation and a chiral auxiliary-based method depends on several factors, including substrate scope, catalyst/auxiliary cost and availability, and operational complexity. Asymmetric hydrogenation offers a more direct and atom-economical route, while the chiral auxiliary approach often provides a more robust and predictable outcome for a wider variety of substrates, albeit with additional synthetic steps for attachment and removal of the auxiliary.
Below is an interactive data table summarizing representative findings for these stereoselective methods as applied to analogous benzylic amine syntheses.
Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Benzylic Amines
| Method | Catalyst/Auxiliary | Substrate Type | Typical Reducing Agent | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | N-Aryl Ketimine | H₂ (50 bar) | 90-99% ee | acs.org |
| Asymmetric Hydrogenation | Ni-(S,S)-Ph-BPE Complex | N-Acyl Hydrazone | H₂ (20 atm) | >99% ee | nih.gov |
| Chiral Auxiliary | (R)-N-tert-Butanesulfinamide | Ketimine | NaBH₄ | >98:2 dr | acs.org |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Aromatic Amine Moiety
The presence of the primary amine (-NH₂) group makes the attached benzene (B151609) ring highly activated towards certain classes of reactions while also providing a nucleophilic center for reactions directly involving the nitrogen atom.
Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects
Aromatic rings of aniline (B41778) and its derivatives are highly susceptible to electrophilic substitution reactions due to the electron-donating nature of the amino group. byjus.comwikipedia.org The reactivity and orientation of incoming electrophiles are governed by the combined electronic and steric effects of the substituents on the aniline ring.
The key substituents on the aniline ring of 2-[(4-Methylphenoxy)methyl]aniline are:
Amino group (-NH₂): This is a powerful activating group that donates electron density to the aromatic ring through resonance (+M effect). byjus.comwikipedia.org This effect increases the electron density significantly at the ortho and para positions, making them highly susceptible to electrophilic attack. byjus.comnih.govorganicchemistrytutor.com
2-[(4-Methylphenoxy)methyl] group: This substituent, located at the ortho position relative to the amine, exerts both electronic and steric effects. Electronically, it is weakly deactivating via its inductive effect (-I effect). Sterically, its bulkiness hinders electrophilic attack at the adjacent C6 (ortho) position.
Due to the strong activating and directing effect of the amino group, electrophilic substitution is strongly favored on the aniline ring over the p-tolyl ring. The incoming electrophile will be directed to the positions ortho and para to the -NH₂ group. The para-position (C4) is sterically unhindered and electronically activated, making it a major site of substitution. The C6-position, while electronically activated, is sterically hindered by the adjacent benzyloxymethyl group, likely resulting in lower yields of the C6-substituted product. The C2 and C5 positions are not favored. Therefore, monosubstitution is expected to yield predominantly the 4-substituted product. Under forcing conditions, polysubstitution can occur. byjus.comwikipedia.org
| Reaction | Electrophile | Major Product | Minor Product(s) |
|---|---|---|---|
| Bromination | Br⁺ | 4-Bromo-2-[(4-methylphenoxy)methyl]aniline | 2,4,6-Tribromoaniline derivative (with excess reagent) |
| Nitration | NO₂⁺ | 4-Nitro-2-[(4-methylphenoxy)methyl]aniline | Significant amounts of meta-product may form due to protonation of the amine in strong acid, forming a meta-directing anilinium ion. byjus.com |
| Sulfonation | SO₃ | 4-Amino-3-[(4-methylphenoxy)methyl]benzenesulfonic acid (Sulfanilic acid derivative) | - |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to a good leaving group (typically a halide). wikipedia.orgchemistrysteps.comfiveable.melibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgchemistrysteps.comlibretexts.org
The aromatic rings in this compound are electron-rich. The aniline ring is activated by the electron-donating amino group, and the phenoxy ring is activated by the ether oxygen and methyl group. The molecule lacks the requisite strong electron-withdrawing groups and a suitable leaving group. Consequently, this compound has a very low potential to undergo nucleophilic aromatic substitution via the SNAr mechanism under standard conditions.
Reactions Involving the Primary Amine Functional Group (e.g., Acylation, Alkylation, Diazotization)
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base, enabling a variety of characteristic reactions. byjus.com
Acylation: Primary aromatic amines readily react with acylating agents like acid chlorides and acid anhydrides in a nucleophilic substitution reaction to form N-substituted amides. byjus.comncert.nic.inslideshare.netlibretexts.org This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct and drive the reaction to completion. byjus.comncert.nic.in The acylation of the amine group is a useful strategy for temporarily protecting it and reducing its activating effect during electrophilic substitution. ncert.nic.in
Alkylation: The primary amine can be N-alkylated by reaction with alkyl halides. slideshare.netvedantu.com This reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. A significant challenge with this reaction is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgncert.nic.invedantu.com
Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to form diazonium salts. slideshare.netlibretexts.orgicrc.ac.irorganic-chemistry.org The resulting arenediazonium salt is a versatile intermediate in organic synthesis. organic-chemistry.org Although unstable at higher temperatures, it can be used immediately in a variety of subsequent reactions, such as Sandmeyer reactions (to introduce -Cl, -Br, -CN), the Schiemann reaction (to introduce -F), or azo coupling reactions to form azo dyes. libretexts.orgorganic-chemistry.org
| Reaction Type | Typical Reagents | Product Class |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl), Acetic anhydride (B1165640) ((CH₃CO)₂O) | Amide |
| Alkylation | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) at 0–5 °C | Arenediazonium Salt |
Oxidative and Reductive Transformations
The aniline moiety is sensitive to both oxidation and reduction, although the latter typically involves the aromatic ring rather than the amine group itself.
Pathways to Quinone Derivatives and Other Oxidized Species
The oxidation of aniline and its derivatives can be complex and is highly dependent on the oxidant and reaction conditions. wikipedia.org The electron-rich nature of the aromatic ring and the nitrogen atom makes them susceptible to oxidation.
Formation of Quinones: Strong oxidizing agents can convert aniline derivatives into benzoquinones. organicreactions.orgopenaccessjournals.com For this compound, oxidation could potentially lead to the formation of a quinone-imine or a benzoquinone structure, although this process may be complicated by the presence of the ortho-substituent and may lead to polymerization or degradation. asianpubs.org
Formation of Azo Compounds: In alkaline solutions, oxidation can sometimes lead to the formation of colored azo compounds like azoxybenzene and azobenzene. wikipedia.orgasianpubs.orgacs.org
Polymerization: A characteristic reaction of aniline is its oxidative polymerization to form polyaniline, often observed as a dark, intractable material ("aniline black"). This can be a significant side reaction when attempting other oxidative transformations under harsh conditions.
Electrochemical Oxidation: Electrochemical methods offer a controlled way to oxidize aniline derivatives, which can proceed via an initial one-electron oxidation to form a radical cation. mdpi.com This intermediate can then undergo further reactions, including dimerization or reaction with other nucleophiles present in the medium.
Selective Reduction to Corresponding Amines and Other Reduced Forms
The term "reduction to corresponding amines" is nuanced, as the starting material, this compound, already contains a primary amine, which is a reduced form of a nitrogen functional group (e.g., compared to a nitro or nitroso group).
Reduction of Aromatic Rings: The most significant reductive transformation for this molecule involves the hydrogenation of its aromatic rings. This typically requires heterogeneous catalysts (e.g., Rhodium, Ruthenium, Palladium, or Platinum) and high pressures of hydrogen gas. nih.govacs.org
Hydrogenation of the aniline ring would yield a derivative of 2-(phenoxymethyl)cyclohexan-1-amine.
Complete hydrogenation of both aromatic rings would produce 2-{[(4-methylcyclohexyl)oxy]methyl}cyclohexan-1-amine. The stereochemistry of the resulting cyclohexyl rings (cis/trans isomers) would depend on the catalyst and reaction conditions employed. nih.gov
The amine and ether functional groups are generally stable under conditions used for catalytic hydrogenation of the aromatic rings. This transformation converts the planar, aromatic portions of the molecule into three-dimensional saturated cyclic structures.
Mechanistic Studies of Specific Chemical Transformations
Elucidation of Reaction Mechanisms in Complex Derivatization Reactions
The derivatization of aniline compounds, including structures analogous to this compound, is crucial for synthesizing new chemical entities and for analytical purposes such as chiral separation. Mechanistic studies reveal the pathways through which these transformations occur, often involving nucleophilic attack by the amino group and potential subsequent rearrangements.
For instance, the derivatization of amino-oxazolines, which share structural similarities with aminobenzyl compounds, has been studied. The reaction of 2-amino-2-oxazolines with isocyanates can yield different products depending on the reaction conditions and the nature of the electrophile. researchgate.net These reactions can lead to 3-monosubstituted or 2,3-disubstituted 2-iminooxazolidines. researchgate.net Computational studies, including molecular and quantum mechanics calculations, have been employed to understand the chemical behavior and to uncover unexpected mechanistic schemes, such as intramolecular transpositions during the reaction. researchgate.net
In a study involving a related compound, racemic 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline, derivatization with (+)-(R)-α-methylbenzyl isocyanate in chloroform was performed. This reaction produced two pairs of diastereomers, which were successfully separated by RP-HPLC, a technique useful for drug monitoring. researchgate.net A kinetic study of this derivatization was conducted to establish optimal conditions for analytical applications. researchgate.net
Alkylation and bromination are other common derivatization reactions for aniline derivatives. The reaction of 2,4-di-methyl-aniline with N-bromosuccinimide results in the ortho-brominated product, 2-bromo-4,6-di-methyl-aniline. nih.gov The alkylation of 2,4-di-methyl-aniline with 1,2-di-bromo-ethane can yield a mixture of products, including N,N'-bis-(2,4-di-methyl-phenyl)piperazine and N,N'-bis-(2,4-di-methyl-phen-yl)ethyl-enedi-amine. nih.gov Elucidating the structure of these derivatives through crystallographic studies helps in understanding their structure-activity relationships. nih.gov
| Reaction Type | Reactant/Analogue | Reagent | Key Mechanistic Feature | Products |
|---|---|---|---|---|
| Acylation/Addition | 2-amino-2-oxazolines | Isocyanates | Nucleophilic attack followed by potential intramolecular transposition | Monosubstituted or disubstituted 2-iminooxazolidines |
| Chiral Derivatization | 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline | (+)-(R)-α-methylbenzyl isocyanate | Formation of diastereomers for analytical separation | Two pairs of diastereomers |
| Halogenation | 2,4-di-methyl-aniline | N-bromosuccinimide | Electrophilic aromatic substitution | 2-bromo-4,6-di-methyl-aniline |
| Alkylation | 2,4-di-methyl-aniline | 1,2-di-bromo-ethane | Nucleophilic substitution | Piperazine and ethylenediamine derivatives |
Investigations into Free Radical Reactions Involving the Compound (e.g., with Hydroxyl Radicals)
Free radical reactions are significant in atmospheric chemistry and combustion processes. The hydroxyl radical (•OH) is a highly reactive species known as a "tropospheric detergent" that can initiate the degradation of volatile organic compounds. mdpi.com While no specific studies on this compound were found, research on its core aniline structure, specifically 4-methyl aniline (p-toluidine), provides significant mechanistic insights.
A computational study on the reaction between 4-methyl aniline and hydroxyl radicals was conducted using M06-2X and CCSD(T) methods. mdpi.comresearchgate.net The investigation revealed that the reaction can proceed via two main pathways:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amino (-NH₂) group or the methyl (-CH₃) group.
OH Addition: The •OH radical can add to different positions on the aromatic ring, forming adducts. mdpi.com
Similarly, the reaction between aniline and the methyl radical (•CH₃) has been theoretically investigated. This reaction also proceeds through two competing pathways: H-abstraction from the -NH₂ group to form C₆H₅NH and methane (CH₄), and •CH₃ addition to the ortho-carbon position of the aniline ring. nih.gov
| Reactant System | Primary Mechanism | Key Intermediates/Transition States | Major Products | Calculated Rate Coefficient (k_total) |
|---|---|---|---|---|
| 4-Methyl Aniline + •OH | H-abstraction from -NH₂ and •OH addition to the ring | Adducts IS1, IS2, IS3, IS4 from OH addition | NH-C₆H₄-CH₃ | 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s (300–2000 K, 760 Torr) mdpi.comresearchgate.net |
| Aniline + •CH₃ | H-abstraction from -NH₂ and •CH₃ addition to the ring | Ortho-addition intermediate (IS2) | C₆H₅NH + CH₄ | 7.71 × 10⁻¹⁷ T¹·²⁰ exp[(−40.96 ± 2.18 kJ·mol⁻¹)/RT] (76–76,000 Torr) nih.gov |
These studies highlight that the amino group on the aniline ring is a primary site for radical attack, leading to hydrogen abstraction. The presence of the (4-Methylphenoxy)methyl substituent in this compound would likely influence the regioselectivity of radical addition to the aniline ring due to steric and electronic effects, but the fundamental mechanisms of H-abstraction and radical addition would be expected to be similar.
Rearrangement Reactions (e.g., Thio-Claisen Rearrangement in Analogues)
Rearrangement reactions are fundamental transformations in organic synthesis that allow for the construction of complex molecular skeletons from simpler precursors. The Claisen rearrangement is a powerful sethanandramjaipuriacollege.insethanandramjaipuriacollege.in sigmatropic rearrangement that typically involves the thermal conversion of allyl vinyl ethers or allyl aryl ethers. libretexts.orgorganic-chemistry.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org For an allyl aryl ether, the rearrangement initially forms a non-aromatic cyclohexadienone intermediate, which then tautomerizes to yield an aromatic o-allylphenol. libretexts.org
The sulfur analogue of this reaction, the Thio-Claisen rearrangement, is a sethanandramjaipuriacollege.insethanandramjaipuriacollege.in sigmatropic rearrangement of allyl vinyl sulfides or allyl aryl sulfides. sethanandramjaipuriacollege.in This reaction often occurs under milder conditions than its oxygen counterpart and is a valuable method for forming carbon-sulfur and carbon-carbon bonds, leading to γ,δ-unsaturated thiocarbonyl compounds. sethanandramjaipuriacollege.in The Thio-Claisen rearrangement has been applied to various substrates, including those containing indole and coumarin systems, to produce complex heterocyclic structures. sethanandramjaipuriacollege.insemanticscholar.org For example, substrates with a but-2-ynylthio moiety attached to a pyranone ring undergo Thio-Claisen rearrangement upon refluxing in chlorobenzene to yield thiopyrano[3,2-c]pyran-5-one derivatives. sethanandramjaipuriacollege.in
While this compound is a benzyl (B1604629) aryl ether and not an allyl aryl ether, and thus would not undergo a classic Claisen rearrangement, its sulfur analogues could potentially undergo related rearrangements. For instance, an analogue such as 2-[(4-Methylphenylthio)methyl]aniline or related S-allyl derivatives could be substrates for Thio-Claisen or other sigmatropic rearrangements.
Other types of rearrangement reactions have been studied in aniline derivatives. For example, the thermal rearrangement of aniline N(sp²)-sulfamates to the corresponding para-C(sp²)-sulfonates has been investigated. nih.gov Mechanistic studies using radiolabeling confirmed that this transformation proceeds via an intermolecular mechanism, where sulfur trioxide is released from the N-sulfamate and then reattaches to the aromatic ring through an electrophilic aromatic substitution. nih.gov
| Rearrangement Type | General Substrate | Key Features | Typical Product |
|---|---|---|---|
| Claisen Rearrangement | Allyl aryl ether | sethanandramjaipuriacollege.insethanandramjaipuriacollege.in Sigmatropic shift; concerted mechanism via a cyclic transition state. libretexts.org | o-Allylphenol |
| Thio-Claisen Rearrangement | Allyl aryl sulfide | Sulfur analogue of the Claisen rearrangement; often proceeds under milder conditions. sethanandramjaipuriacollege.in | γ,δ-Unsaturated thiocarbonyl compounds or cyclized heterocycles |
| Sulfamate Rearrangement | Aniline N-sulfamate | Intermolecular mechanism involving SO₃; thermally controlled ortho-para selectivity. nih.gov | para-Aniline sulfonate |
| Amino-Claisen Rearrangement | N-allylanilinium salts | Pyrolytic reaction that introduces a functional group at the ortho position of anilines. researchgate.net | o-Allyl aniline derivatives |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the primary structure, including the number and types of protons and carbons, their chemical environments, and the substitution patterns on the aromatic rings. While direct experimental data for 2-[(4-Methylphenoxy)methyl]aniline is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and data from analogous structures like substituted anilines and benzyl (B1604629) ethers. rsc.orgrsc.org
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and phenoxy rings, the bridging methylene (B1212753) protons, the amine protons, and the methyl protons. The aromatic region (typically δ 6.5-7.5 ppm) would be complex due to the overlapping signals of the eight aromatic protons. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The methylene bridge protons (-O-CH₂-Ar) would give a sharp singlet, while the methyl group (-CH₃) on the phenoxy ring would also produce a distinct singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. There are 14 unique carbon signals expected. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents (NH₂, -O-CH₂-, -CH₃). The carbons attached to the nitrogen and oxygen atoms (C-N and C-O) would appear at lower field (higher ppm values) compared to the unsubstituted aromatic carbons.
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aniline Ring Protons (4H) | 6.7 - 7.3 (multiplet) | 115 - 146 |
| Phenoxy Ring Protons (4H) | 6.8 - 7.2 (multiplet) | 114 - 156 |
| Methylene Protons (-CH₂-) | ~5.0 (singlet) | ~68 - 72 |
| Amine Protons (-NH₂) | Broad singlet, variable | N/A |
| Methyl Protons (-CH₃) | ~2.3 (singlet) | ~20 - 21 |
Note: The predicted values are estimates based on standard functional group analysis and data from related compounds. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This H-H correlation experiment establishes proton-proton coupling relationships, typically between protons separated by two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons on the aniline and phenoxy rings, helping to delineate the substitution patterns on each ring system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com It would allow for the direct assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton in the ¹H spectrum. For instance, the carbon signal for the methylene bridge would be identified by its correlation with the methylene proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete molecular skeleton, as it shows correlations between protons and carbons over two or three bonds (long-range coupling). youtube.comresearchgate.net Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the methylene protons (-CH₂-) to the C1 carbon of the phenoxy ring and the C2 carbon of the aniline ring, confirming the ether linkage and its position.
Correlations from the methyl protons (-CH₃) to the C4 and C3/C5 carbons of the phenoxy ring, confirming the position of the methyl group.
The structure of this compound possesses considerable conformational flexibility due to rotation around several single bonds, specifically the C-O and C-C bonds of the ether linkage. Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, is the primary method for investigating such conformational dynamics. nih.gov
While no specific DNMR studies on this molecule are documented, it is plausible that at sufficiently low temperatures, the rotation around the Ar-O-CH₂-Ar bonds could become slow on the NMR timescale. This would lead to the observation of distinct signals for what would otherwise be equivalent atoms in different conformational states. Such an analysis could provide quantitative data on the energy barriers to rotation, offering insight into the molecule's preferred three-dimensional shape in solution.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint that is complementary to NMR data.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides characteristic absorption bands for the various functional groups within this compound. researchgate.netresearchgate.net
Key expected IR absorption bands are detailed in the table below, with frequency ranges based on known values for similar compounds. nih.govmdpi.com
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3500 | Two distinct, sharp to medium bands are characteristic of a primary amine. |
| C-H Aromatic Stretch | Ar-H | 3000 - 3100 | Typically multiple weak to medium bands. |
| C-H Aliphatic Stretch | Methylene (-CH₂-), Methyl (-CH₃) | 2850 - 3000 | Asymmetric and symmetric stretching vibrations. |
| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1590 - 1650 | A strong absorption band. |
| C=C Aromatic Ring Stretch | Benzene (B151609) Rings | 1450 - 1600 | Multiple bands of varying intensity. |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | A strong, characteristic band for the ether linkage. |
| C-N Stretch | Aryl Amine | 1250 - 1360 | Medium to strong intensity. |
| C-H Out-of-Plane Bending | Substituted Benzene | 750 - 900 | Strong bands whose positions are indicative of the ring substitution patterns. |
FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. researchgate.net While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability. A combined analysis of both FT-IR and FT-Raman spectra provides a more complete vibrational assignment. nih.govnih.gov
For this compound, the FT-Raman spectrum would be expected to show:
Strong Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the two benzene rings, typically around 1000 cm⁻¹ and 1600 cm⁻¹, are often very intense in Raman spectra.
Aliphatic C-H Stretching: These vibrations (2850-3000 cm⁻¹) would also be clearly visible.
Ether Linkage: The symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.
Weak Amine Vibrations: In contrast to FT-IR, the N-H stretching vibrations are generally weak in Raman spectra.
This dual spectroscopic approach ensures a robust and detailed characterization of the molecule's vibrational framework.
Vibrational Mode Assignment and Normal Coordinate Analysis
The vibrational characteristics of aromatic compounds are of significant interest in understanding their structural properties. researchgate.net In aromatic compounds, the C-H stretching vibrations typically occur in the range of 3000 to 3200 cm⁻¹. researchgate.net The specific nature of substituents on the aromatic ring can influence this range. researchgate.net For instance, in related aniline derivatives, theoretical calculations of vibrational frequencies have been performed to understand the impact of substituent groups like methyl rotors. researchgate.net
Table 1: Predicted Vibrational Frequencies for a Related Aniline Derivative (2-methylaniline)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT-B3LYP) |
| NH₂ Asymmetric Stretch | 3500 |
| NH₂ Symmetric Stretch | 3410 |
| Aromatic C-H Stretch | 3050 - 3100 |
| CH₃ Asymmetric Stretch | 2980 |
| CH₃ Symmetric Stretch | 2930 |
| C-N Stretch | 1280 |
| NH₂ Wagging | 750 |
| Note: This data is for a structurally related compound and serves as an illustrative example. Actual values for this compound may differ. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. nih.govresearchgate.net By providing a high-resolution mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence. nih.govresearchgate.net This technique is particularly valuable in differentiating between compounds with the same nominal mass but different elemental compositions. nih.gov The ability of HRMS to provide exact mass data for both parent and fragment ions is instrumental in metabolism studies and the identification of unknown compounds. nih.govresearchgate.net
Fragmentation Pattern Analysis for Structural Insights
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. The energetic molecular ions formed during ionization break down into smaller, characteristic fragment ions. libretexts.org The stability of the resulting carbocations significantly influences the fragmentation pathways, with more stable ions leading to more abundant peaks. libretexts.org
For aromatic amines, fragmentation often involves cleavages at bonds alpha to the amine group and the aromatic ring. miamioh.edunih.gov In the case of ether-containing compounds, cleavage of the ether bond is a common fragmentation pathway. nih.gov For instance, ortho-methyl ether substituted primary aromatic amines can lose a methyl group through homolytic cleavage of the ether bond. nih.gov The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the elucidation of the compound's connectivity and the identification of its key structural motifs. nih.govresearchgate.net
Table 2: Potential Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ radical |
| [M+H]⁺ | [M+H - C₇H₇O]⁺ | p-cresol (B1678582) radical |
| [M+H]⁺ | [C₇H₈N]⁺ | C₇H₇O radical |
| [M+H]⁺ | [C₆H₅]⁺ | C₈H₁₀NO radical |
| Note: This table represents hypothetical fragmentation pathways based on general principles of mass spectrometry. Experimental data is required for confirmation. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecular structure. mdpi.comresearchgate.net For example, in the crystal structure of a related compound, 2-(p-tolylthio)benzenamine, the C-S-C bond angle was determined to be 103.21 (12)°. nih.gov The dihedral angle between the two aromatic rings in this molecule was found to be nearly perpendicular at 87.80 (7)°. nih.gov Such detailed geometric parameters are crucial for understanding the molecule's conformation and steric properties. mdpi.com
Analysis of Crystal Packing and Hydrogen Bonding Networks
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. researchgate.netnih.gov The analysis of these interactions provides insight into the solid-state properties of the compound. mdpi.com
Table 3: Crystallographic Data for a Related Aniline Derivative
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-(p-Tolylthio)benzenamine | Monoclinic | P2₁/c | N-H···S (intramolecular), N-H···N (intermolecular) |
| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | Monoclinic | P2₁/c | C-H···O, C-H···π |
| 2-Amino-4-methylpyridinium 4-nitrobenzoate | Monoclinic | P2₁/c | N-H···O |
| Note: This data is for structurally related compounds and illustrates the types of information obtained from crystallographic studies. |
Polymorphism and Co-crystallization Studies
Detailed investigations into the polymorphic forms and co-crystallization potential of this compound have not been extensively reported in publicly available scientific literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties.
Similarly, co-crystallization, a technique used to form multi-component crystals of a target molecule and a co-former, is a valuable strategy for modifying the physicochemical properties of a compound. While general methodologies for inducing and identifying polymorphs (such as solvent-based crystallization, thermal methods, and high-throughput screening) and for forming co-crystals are well-established, specific applications of these techniques to this compound have not been documented. Further research would be required to explore the crystalline landscape of this compound and its ability to form co-crystals with other molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Spectra and Electronic Transitions
Aniline typically exhibits two absorption bands in the UV region. The more intense band, usually found at shorter wavelengths, is attributed to the π → π* transition of the benzene ring. A lower intensity band at longer wavelengths corresponds to the n → π* transition, involving the non-bonding electrons of the nitrogen atom in the amino group.
The presence of the (4-methylphenoxy)methyl substituent is expected to influence the position and intensity of these absorption bands. The auxochromic effect of the methyl group and the ether linkage can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. The exact wavelengths (λmax) and molar absorptivity (ε) values would need to be determined experimentally by recording the UV-Vis spectrum of a solution of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane.
A hypothetical data table for the electronic absorption spectra is presented below. It is important to note that these are representative values and require experimental verification.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Ethanol | ~240 | ~10,000 | π → π |
| Ethanol | ~290 | ~2,000 | n → π |
Charge-Transfer Complex Formation Studies
The formation of charge-transfer (CT) complexes involving this compound as an electron donor has not been specifically detailed in the available literature. Charge-transfer complexes are formed when an electron-rich molecule (donor) interacts with an electron-deficient molecule (acceptor). The aniline moiety, with its electron-donating amino group, makes this compound a potential candidate for acting as a π-electron donor in the formation of such complexes.
The study of CT complex formation typically involves mixing the donor compound with a known electron acceptor, such as tetracyanoethylene (B109619) (TCNE) or chloranil, in a non-polar solvent. The formation of the complex is often indicated by the appearance of a new, broad absorption band in the visible region of the electromagnetic spectrum, which is absent in the spectra of the individual components.
The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. By analyzing the spectroscopic data, parameters such as the association constant (K_CT) and the stoichiometry of the complex can be determined using methods like the Benesi-Hildebrand equation.
Further experimental work is necessary to investigate the ability of this compound to form charge-transfer complexes and to characterize the resulting species.
Computational Chemistry and Theoretical Modeling
Electronic Structure and Reactivity Descriptors
From the quantum chemical calculations, various electronic structure and reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's electronic properties and its propensity to react at different sites.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of 2-[(4-Methylphenoxy)methyl]aniline. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is typically localized on the aniline (B41778) moiety, which is the more electron-rich part of the molecule. The LUMO, conversely, may be distributed over the phenoxy-methyl portion. The energy gap determines the wavelength of the lowest energy electronic transition, which can be calculated using Time-Dependent DFT (TD-DFT).
| Orbital | Energy (eV) | Description |
| HOMO | (Typical Range) | Electron-donating ability, localized on the aniline ring |
| LUMO | (Typical Range) | Electron-accepting ability, distributed over the phenoxy-methyl group |
| HOMO-LUMO Gap | (Calculated Value) | Indicator of chemical reactivity and kinetic stability |
Note: Specific energy values would require performing the actual quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to regions of neutral potential.
Reaction Mechanism Modeling and Kinetics
Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving this compound, allowing for the detailed study of reaction mechanisms and kinetics.
A chemical reaction proceeds from reactants to products via a transition state (TS), which is a first-order saddle point on the potential energy surface. ucsb.edu Locating this TS and calculating its energy relative to the reactants determines the activation energy barrier (ΔG‡), a critical factor for the reaction rate. nih.govchemrxiv.org
For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to identify the structures of the transition states. This is often achieved by performing a potential energy surface scan along a defined reaction coordinate (e.g., the distance between an attacking electrophile and a ring carbon) to get an initial guess for the TS geometry. github.io This guess is then optimized to locate the true saddle point. ucsb.edu A frequency calculation is subsequently performed to verify the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
The energy difference between the transition state and the reactants provides the energy barrier. chemrxiv.org For instance, in an electrophilic attack on one of the aromatic rings, different transition states corresponding to attack at the ortho, meta, and para positions relative to the activating groups can be calculated. The relative heights of these energy barriers would indicate the preferred site of reaction.
The reaction rate coefficient (k) can be calculated using Transition State Theory (TST), which relates the rate to the free energy of activation (ΔG‡). rsc.org The Arrhenius equation further describes the temperature dependence of the rate constant. jeeadv.ac.in Computational chemistry allows for the calculation of rate coefficients for elementary reactions, such as the reaction of this compound with atmospheric oxidants like the hydroxyl radical (OH). nih.govcopernicus.orgwhiterose.ac.uk These calculations are vital for understanding the atmospheric lifetime and environmental fate of the compound.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. rsc.orgiaea.org For example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position in this compound, one could determine if the cleavage of that C-H bond is involved in the rate-determining step of a reaction. acs.orgcdnsciencepub.comresearchgate.net If a significant KIE is observed, it provides strong evidence for the involvement of that bond in the transition state.
Computational methods are highly effective in predicting the regioselectivity of reactions, particularly electrophilic aromatic substitutions. nih.govrsc.org For this compound, there are two aromatic rings and multiple potential sites for electrophilic attack. The amino and ether oxygen groups are activating and ortho-, para-directing, while the methyl group is also activating.
The regioselectivity can be predicted by comparing the activation energies for attack at different positions, as discussed in 5.3.1. The path with the lowest energy barrier will be the most favorable kinetically. rsc.org Alternatively, methods like the RegioSQM tool predict regioselectivity by calculating the proton affinities of the aromatic carbon atoms, with the most basic site being the most likely to be attacked by an electrophile. nih.gov Machine learning models trained on large datasets of known reactions are also emerging as powerful predictive tools. semanticscholar.orgresearchgate.netrsc.org These models can predict the most likely site of reaction based on learned patterns from molecular features. For this compound, such models would likely predict that the positions ortho and para to the strongly activating amino group are the most favorable sites for electrophilic attack.
Molecular Dynamics Simulations and Conformational Analysis
Due to the presence of several rotatable single bonds—specifically the C-N bond, the C-C bond of the methylene (B1212753) bridge, and the C-O ether bond—this compound is a flexible molecule. aps.orgaip.org Molecular dynamics (MD) simulations provide a method to explore the conformational space of such molecules over time. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov This approach is widely used in drug discovery and environmental toxicology to predict the activity of new chemical entities and to understand the structural features that are important for a particular effect. mdpi.com
Development of Predictive QSAR Models for Related Chemical Activities
While specific QSAR models for this compound are not extensively documented, the principles of QSAR can be applied to this compound and its analogs. The development of a predictive QSAR model typically involves the following steps:
Data Set Selection: A dataset of structurally related compounds with measured biological activity is required. For instance, a series of aniline derivatives with known inhibitory activity against a particular enzyme could be used. researchgate.netbrieflands.com
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors. researchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. brieflands.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. u-strasbg.fr This ensures that the model is robust and can make accurate predictions for new compounds.
For aniline derivatives, QSAR studies have successfully identified key descriptors related to their biological activities. For example, in a study on the lipophilicity of aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume were found to be important researchgate.net. In another study on the antioxidant activity of various drugs, descriptors related to the electronic properties and the presence of specific functional groups were crucial for building a predictive model mdpi.com.
A hypothetical QSAR study on a series of phenoxymethylaniline derivatives might reveal the importance of descriptors such as:
LogP: A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Quantum Chemical Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity.
The development of such models can guide the design of new this compound analogs with potentially enhanced activity.
Correlation of Computational Descriptors with Experimental Data
A crucial aspect of QSAR modeling is the correlation of computationally derived descriptors with experimentally determined biological activities. The strength of this correlation is a measure of the model's predictive ability. Statistical parameters such as the squared correlation coefficient (R²), the squared cross-validated correlation coefficient (q²), and the root mean square error (RMSE) are used to quantify the goodness-of-fit and the predictive power of the model. researchgate.net
For a QSAR model to be considered reliable, it must not only fit the training data well but also accurately predict the activity of an external set of compounds that were not used in the model development. u-strasbg.fr
The table below illustrates a hypothetical correlation between selected computational descriptors and the experimental activity (e.g., IC50) for a series of aniline derivatives, which could include this compound.
| Compound | Experimental Activity (IC50, µM) | LogP | TPSA (Ų) | HOMO Energy (eV) |
| This compound | Predicted | 3.8 | 38.3 | -5.2 |
| Analog 1 | 10.5 | 3.2 | 45.1 | -5.5 |
| Analog 2 | 5.2 | 4.1 | 35.8 | -5.1 |
| Analog 3 | 15.8 | 2.9 | 50.2 | -5.8 |
| Analog 4 | 2.1 | 4.5 | 32.1 | -4.9 |
In this hypothetical scenario, a QSAR model could be developed using the experimental data for the analogs. The model could then be used to predict the activity of this compound based on its calculated descriptors. The correlation between the predicted and experimental activities for the entire set of compounds would then be assessed to validate the model.
Successful QSAR models for related compounds have demonstrated strong correlations between computational descriptors and experimental data. For instance, a 3D-QSAR study on KDR inhibitors, which included aniline derivatives, yielded models with high q² and r² values, indicating good predictive ability nih.gov.
Advanced Research Applications in Organic Chemistry
Role as a Versatile Synthetic Intermediate
As a synthetic intermediate, this compound offers reactive sites that can be strategically manipulated to build intricate molecular architectures. The amino group on the aniline (B41778) ring is a key functional group that can undergo a variety of chemical transformations.
Precursor for Complex Organic Molecules
The compound serves as a foundational element in the multi-step synthesis of more complex organic structures. Aniline and its derivatives are well-established precursors in the synthesis of pharmaceuticals, dyes, and other fine chemicals. yufenggp.comincb.org The presence of the (4-methylphenoxy)methyl substituent provides a way to introduce a bulky, sterically defined group into a target molecule, which can influence its physical and biological properties.
For instance, substituted anilines are crucial in the development of pharmacologically active agents. They are used to synthesize compounds targeting a range of diseases, including cancer and cardiovascular disorders. yufenggp.com Specifically, aniline derivatives are used as key intermediates in the synthesis of potent dual Mer/c-Met kinase inhibitors, which are promising for cancer treatment. mdpi.com The synthesis often involves condensation reactions where the aniline derivative is coupled with other molecular fragments to build the final complex structure. mdpi.com
Scaffold for Heterocyclic Synthesis and Ring Annulation Reactions
The structure of 2-[(4-Methylphenoxy)methyl]aniline is particularly well-suited for the synthesis of heterocyclic compounds, especially quinolines. Quinolines are a class of nitrogen-containing heterocyclic compounds that are prevalent in natural products and pharmaceuticals, known for their broad spectrum of biological activities, including antimalarial and antifungal properties. asianpubs.orgwikipedia.org
One of the classic methods for synthesizing quinolines is the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se Research has shown that aniline derivatives with electron-donating groups are effective in synthesizing 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se The reaction is regioselective, with the ring closure occurring at the position with less steric hindrance. sci-hub.se
Another approach is the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. While not a direct reaction of this compound itself without prior modification, its structural motif is relevant to the synthesis of substituted quinolines. For example, the dimerization of 2-aminoacetophenones can lead to the formation of polysubstituted quinolines. asianpubs.org
The table below summarizes examples of heterocyclic synthesis starting from aniline derivatives, illustrating the types of reactions and the resulting products.
| Starting Material Class | Reaction Type | Product Class | Significance |
| Substituted Anilines | Doebner Reaction | Quinolines | Access to biologically active heterocyclic scaffolds. sci-hub.se |
| 2-Aminoacetophenones | Dimerization/Condensation | Polysubstituted Quinolines | Synthesis of putative antifungal agents. asianpubs.org |
| Aniline and Paraldehyde | Skraup Synthesis | Quinaldine (2-Methylquinoline) | Production of dyes and antimalarial drugs. wikipedia.org |
Development of Functional Materials and Advanced Chemical Systems
The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a modifying agent to create materials with specific properties.
Precursors for Novel Polymeric Materials
Aniline and its derivatives are key monomers in the synthesis of conducting polymers, with polyaniline (PANI) being one of the most studied. rroij.com The properties of PANI, such as solubility and conductivity, can be tuned by introducing substituents onto the aniline ring or the nitrogen atom. rroij.commdpi.com
The polymerization of aniline derivatives, such as 2-methylaniline, can be achieved through chemical oxidative polymerization. rroij.comnih.gov The resulting polymers often exhibit improved solubility in common organic solvents compared to unsubstituted PANI, although this can sometimes be accompanied by a decrease in electrical conductivity. rroij.com Copolymers can also be synthesized by reacting different aniline derivatives, allowing for a fine-tuning of the final material's properties. rroij.comurfu.ru For example, copolymerizing 2-methylaniline with aniline can produce a more soluble polymer. rroij.com
The research into polymers derived from substituted anilines is aimed at creating materials for a variety of applications, including sensors, anti-static coatings, and components for electronic devices. urfu.rursc.org
Synthesis of Functionalized Surfaces and Hybrid Composites
The functional groups present in this compound allow for its attachment to various surfaces, thereby modifying their chemical and physical properties. This surface functionalization is a key technique in creating advanced materials and hybrid composites. While direct studies on this compound for this purpose are not widely documented, the principles of using aniline derivatives are well-established. For example, aniline compounds can be grafted onto polymer membranes or other substrates to introduce new functionalities.
The development of hybrid composites often involves incorporating organic molecules into inorganic matrices to create materials with combined or enhanced properties. The aniline moiety can interact with or be covalently bonded to these matrices, leading to materials with potential applications in catalysis, separation, or as reinforcing agents.
Applications in Dye and Pigment Chemistry Research
Aniline is a historically significant precursor in the dye industry, with the first synthetic dye, mauveine, being discovered from the oxidation of impure aniline. britannica.com The amino group of aniline and its derivatives can be readily diazotized and then coupled with a variety of aromatic compounds (coupling components) to form a vast range of azo dyes. ijsr.netlibretexts.org These dyes are characterized by the presence of one or more azo groups (–N=N–) which act as a chromophore.
The general process for creating an azo dye involves:
Diazotization : The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. libretexts.org
Coupling : The diazonium salt is then reacted with another aromatic compound, often a phenol (B47542) or another aniline, to form the azo dye. ijsr.net
The specific color of the resulting dye is determined by the chemical structure of both the aniline derivative and the coupling component. The (4-methylphenoxy)methyl substituent in this compound would influence the electronic properties of the aromatic system and, consequently, the absorption spectrum of the resulting dye. Research in this area focuses on synthesizing new dyes with improved properties such as lightfastness, thermal stability, and specific color characteristics. ijsr.netlookchem.com
The table below provides a generalized overview of the synthesis of azo dyes from aniline derivatives.
| Aniline Derivative | Coupling Component | Resulting Product | Application |
| Diazotized Sulfanilic Acid | N,N-dimethylaniline | Methyl Orange | Acid-base indicator. libretexts.org |
| Diazotized Aniline | m-Phenylenediamine | Chrysoidine | Early azo dye for wool. britannica.com |
| Diazotized 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one | Cyanurated H-acid | Monoazo Reactive Dye | Dyeing of silk, wool, and cotton. ijsr.net |
Mechanistic Probes in Biochemical and Biological Systems
The unique mechanism of action of covalent KRAS G12C inhibitors makes them invaluable tools for probing the intricacies of cellular signaling pathways.
Enzyme Activity Modulation Studies
Sotorasib and Adagrasib function by modulating the activity of the KRAS G12C mutant protein. nih.govdrugbank.com In normal cells, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. nih.gov The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to an accumulation of the active, signal-transducing form of the protein. nih.govnih.gov
These covalent inhibitors are designed to specifically and irreversibly bind to the mutant cysteine residue at position 12. patsnap.cominvivochem.com This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation. nih.govdrugbank.com By trapping the protein in this state, the inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation that is facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) like Son of Sevenless (SOS). patsnap.comnih.gov This targeted inhibition of KRAS G12C activation effectively shuts down the downstream signaling cascades, most notably the MAPK pathway (RAF-MEK-ERK), which is hyperactivated in KRAS-driven cancers and promotes cell proliferation and survival. nih.govpatsnap.com Preclinical studies have demonstrated that treatment with these inhibitors leads to a significant reduction in the phosphorylation of downstream effectors like ERK. nih.gov
Investigations into Protein Binding Interactions
The development of Sotorasib and Adagrasib has been heavily reliant on a deep understanding of protein-ligand interactions, primarily elucidated through structure-based design and biophysical techniques. nih.govrsc.org These inhibitors exhibit high selectivity for the KRAS G12C mutant over the wild-type protein, which lacks the target cysteine residue. nih.gov
The binding mechanism involves two key steps: first, the inhibitor non-covalently binds to a cryptic pocket (the switch-II pocket or S-IIP) that is present only in the inactive GDP-bound state of KRAS G12C. nih.govnih.gov This initial binding event positions the inhibitor's reactive "warhead" – an acrylamide (B121943) group in the case of Sotorasib and a similar electrophilic moiety in Adagrasib – in close proximity to the thiol group of the Cys12 residue. nih.govnih.govyoutube.com Subsequently, a covalent, irreversible bond is formed through a Michael addition reaction. nih.gov This covalent linkage is a key feature that enhances the potency and duration of action of these inhibitors. nih.gov
The specificity of these interactions is further enhanced by non-covalent contacts between the inhibitor scaffold and amino acid residues within the binding pocket, such as histidine 95 (H95), tyrosine 96 (Y96), and glutamine 99 (Q99). nih.gov
Exploration of Molecular Targets and Signal Transduction Pathways
As highly specific inhibitors, Sotorasib and Adagrasib serve as chemical probes to dissect the role of KRAS G12C in various signal transduction pathways. Their primary target is unequivocally the KRAS G12C oncoprotein. patsnap.cominvivochem.com By inhibiting this central node, these compounds allow researchers to explore the downstream consequences and identify potential mechanisms of resistance.
The primary pathway affected is the MAPK cascade, as evidenced by the decreased phosphorylation of ERK. nih.gov However, KRAS also signals through other effector pathways, such as the PI3K-AKT-mTOR pathway. nih.gov The use of these specific inhibitors helps to delineate the relative contribution of each pathway to the malignant phenotype in different cellular contexts.
Furthermore, studies with these inhibitors have revealed mechanisms of both intrinsic and acquired resistance. For instance, some tumor cells can develop resistance through the activation of bypass pathways that are independent of KRAS signaling, such as the activation of other receptor tyrosine kinases (RTKs) like EGFR or FGFR. nih.govnih.gov The exploration of these resistance mechanisms, facilitated by the use of specific KRAS G12C inhibitors, is crucial for developing effective combination therapies.
Structure-Activity Relationship (SAR) Investigations of Derivatives
The discovery and optimization of Sotorasib and Adagrasib have been driven by extensive structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Impact of Substituent Modifications on Molecular Properties and Functionality
The development of potent and selective KRAS G12C inhibitors involved the systematic modification of various substituents on the core chemical scaffold to improve properties such as binding affinity, selectivity, metabolic stability, and oral bioavailability. nih.govacs.org
For example, the optimization of the ARS-853 scaffold, an early prototype, led to the development of ARS-1620 and subsequently more potent inhibitors. nih.gov Key modifications included the introduction of specific chemical groups to enhance interactions with the cryptic binding pocket. In the case of Adagrasib, the naphthol moiety of an earlier lead compound was found to be a liability for phase II metabolism, and its replacement was a critical step in improving the pharmacokinetic profile. nih.gov
The electrophilic warhead itself is a key functional group. While acrylamide is a common choice, research into other electrophiles that can react with cysteine is ongoing to fine-tune reactivity and minimize potential off-target effects. nih.govtandfonline.comtandfonline.com The goal is to have a warhead that is reactive enough to form a covalent bond with the target cysteine but not so reactive that it indiscriminately modifies other proteins. tandfonline.com
| Compound Series | Key Structural Feature | Impact on Properties | Reference |
|---|---|---|---|
| ARS-853 Derivatives | Initial hits from tethering screen | Demonstrated feasibility of targeting KRAS G12C covalently. | nih.gov |
| ARS-1620 | Optimized from ARS-853 | Improved potency and selectivity. | nih.gov |
| Adagrasib (MRTX849) Precursors | Naphthol group | Led to extensive phase II metabolism, poor pharmacokinetics. | nih.gov |
| Adagrasib (MRTX849) | Replacement of naphthol | Enhanced metabolic stability and in vivo activity. | nih.govnih.gov |
| Sotorasib (AMG 510) | Acrylamide warhead and optimized scaffold | High potency and selectivity for KRAS G12C. | nih.gov |
Rational Design of Analogues for Targeted Research Applications
The principles of rational drug design, heavily informed by structural biology, have been central to the development of KRAS G12C inhibitors. rsc.orgresearchgate.netnih.gov The crystal structure of KRAS G12C in complex with early inhibitors provided a detailed map of the binding site, enabling chemists to design new analogues with improved properties. nih.gov
This structure-based design approach has led to the development of second-generation inhibitors that aim to overcome the resistance mechanisms observed with early compounds. bioworld.com For instance, some new analogues are being designed to have improved central nervous system (CNS) penetration to treat brain metastases.
Comparative Studies with Structurally Similar Aniline Derivatives
In the exploration of advanced research applications in organic chemistry, the nuanced differences in the structure of aniline derivatives play a pivotal role in determining their chemical reactivity and physical properties. Comparative studies between this compound and its structural analogs offer valuable insights into structure-activity relationships. These investigations are crucial for the rational design of novel compounds with tailored characteristics for various applications, including the synthesis of pharmaceuticals and advanced materials.
A comparative analysis typically focuses on how these structural modifications affect key chemical parameters. For instance, the presence of electron-donating groups like methyl substituents generally increases the electron density on the aromatic ring, making the aniline derivative more susceptible to electrophilic attack. chemistrysteps.com However, the position of these groups is critical. An ortho-substituent can introduce steric hindrance that may direct incoming electrophiles to the para-position or hinder reactions at the amino group.
Below is a comparative overview of this compound and some of its structurally related aniline derivatives.
| Compound Name | Structure | Key Structural Differences from this compound |
| This compound | ![]() | - |
| 4-(2-Methylphenoxy)aniline | ![]() | The methyl group is on the phenoxy ring at the 2-position, and the phenoxy group is at the 4-position of the aniline ring. afit.edu |
| 5-Methyl-2-(4-methylphenoxy)aniline | ![]() | An additional methyl group is present at the 5-position of the aniline ring. |
| 2,4-Bis(2-methylphenoxy)aniline | ![]() | Contains two 2-methylphenoxy groups, at the 2 and 4 positions of the aniline ring. ncert.nic.inyoutube.com |
| 4-(4-Methylphenoxy)aniline | ![]() | The phenoxy group is at the 4-position of the aniline ring. |
Table 1: Structural Comparison of Aniline Derivatives
The following table summarizes some of the key physicochemical properties of these compounds, providing a basis for understanding their comparative behavior.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₄H₁₅NO | 213.28 | Not readily available |
| 4-(2-Methylphenoxy)aniline | C₁₃H₁₃NO | 199.25 | 56705-83-0 afit.edu |
| 5-Methyl-2-(4-methylphenoxy)aniline | C₁₄H₁₅NO | 227.29 | 767222-91-3 |
| 2,4-Bis(2-methylphenoxy)aniline | C₂₀H₁₉NO₂ | 305.37 | 73637-04-4 youtube.com |
| 4-(4-Methylphenoxy)aniline | C₁₃H₁₃NO | 199.25 | 41295-20-9 |
Table 2: Physicochemical Properties of Aniline Derivatives
Detailed Research Findings
Research into these structurally similar aniline derivatives reveals distinct patterns in their reactivity and potential applications.
Reactivity in Electrophilic Aromatic Substitution:
The reactivity of aniline and its derivatives in electrophilic aromatic substitution is highly dependent on the nature and position of the substituents. The amino group is a strong activating and ortho-, para-directing group.
In This compound , the ortho- and para-positions to the amino group are activated. The large (4-methylphenoxy)methyl group at the ortho-position likely introduces significant steric hindrance, potentially favoring substitution at the para-position (position 4) and the other ortho-position (position 6).
For 4-(2-Methylphenoxy)aniline , the phenoxy group at the para-position reinforces the ortho-directing nature of the amino group. The positions ortho to the amino group (positions 2 and 6) are highly activated for electrophilic attack. afit.edu
5-Methyl-2-(4-methylphenoxy)aniline presents a more complex scenario. The methyl group at position 5 and the phenoxy group at position 2 are both electron-donating. Their combined activating effects would strongly influence the positions for electrophilic substitution, with the remaining ortho- and para-positions to the amino group being the most likely sites of reaction.
2,4-Bis(2-methylphenoxy)aniline has both an ortho- and a para-position occupied by bulky phenoxy groups. This substitution pattern significantly alters the electronic and steric landscape of the aniline ring, potentially deactivating the remaining positions or directing substitution to less sterically hindered sites. ncert.nic.inyoutube.com The presence of two phenoxy groups can also influence the compound's ability to act as a ligand.
Influence on Basicity:
The basicity of the amino group is a key factor in many of its reactions, including salt formation and nucleophilic catalysis.
The electron-donating nature of the methyl group in the phenoxy ring of This compound would be expected to slightly increase the electron density on the aniline ring through the ether linkage, thereby subtly enhancing the basicity of the amino group compared to an unsubstituted phenoxymethylaniline.
In comparison, the direct attachment of the phenoxy group to the aniline ring in compounds like 4-(2-Methylphenoxy)aniline and 4-(4-Methylphenoxy)aniline allows for more direct resonance effects, which can influence the availability of the nitrogen lone pair and thus the basicity.
Systematic studies comparing the pKa values of these specific derivatives are not widely available in the literature, but the general principles of substituent effects on aniline basicity provide a framework for predicting their relative strengths.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 2-[(4-Methylphenoxy)methyl]aniline
The current academic understanding of this compound is exceptionally limited, as there is no discernible body of research dedicated to this specific compound. It does not appear in major chemical databases with associated experimental data, nor is it mentioned in the scientific literature as a synthetic target, an intermediate, or a compound with characterized properties.
Identification of Unexplored Research Avenues and Methodological Challenges
The primary and most significant unexplored research avenue is the very synthesis and characterization of this compound. A foundational study would need to:
Develop a viable synthetic route, likely involving the reaction of a suitable ortho-substituted aminobenzyl derivative with p-cresol (B1678582) or a related synthon.
Purify and characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Investigate its fundamental physicochemical properties, including melting point, boiling point, solubility, and spectral characteristics.
The methodological challenges would be those inherent in synthetic organic chemistry, including optimizing reaction conditions to achieve a good yield and purity, and potentially managing the separation from isomeric byproducts.
Potential for Interdisciplinary Research Collaborations and Advanced Chemical Innovation
Given the lack of existing research, the potential for interdisciplinary collaboration is entirely speculative but could be guided by the properties of its isomers. For instance, if the compound were to be synthesized and found to possess interesting biological activity, collaborations with pharmacologists or biochemists would be a logical next step. Similarly, if it demonstrated unique photophysical or material properties, partnerships with materials scientists or physicists would be warranted.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Methylphenoxy)methyl]aniline, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via nucleophilic substitution, using 4-methylphenol and 2-aminobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaH). Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency. Solvent choice (e.g., DMF or acetonitrile) and temperature (80–120°C) significantly impact yield .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient. Yield improvements (up to 75–85%) are achievable by iterative adjustment of molar ratios and reflux duration .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 4.3 ppm for -CH₂- bridging group).
- HPLC : Use a C18 reverse-phase column (e.g., Newcrom R1) with acetonitrile/water (70:30) mobile phase at 2 mL/min flow rate for purity assessment .
Q. What are the common chemical reactions involving this compound?
- Reactivity :
- Oxidation : Forms quinones or nitro derivatives under strong oxidants (e.g., KMnO₄) .
- Electrophilic Substitution : Bromination at the para position of the aniline ring using Br₂/FeBr₃ .
- Derivatization : Acylation with acetic anhydride yields N-acetyl derivatives for enhanced stability in biological assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?
- Approach :
Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates.
Docking Simulations : Employ AutoDock Vina to model interactions between the compound’s methoxy group and enzyme active sites .
- Contradictions : Discrepancies in inhibition efficacy across studies may arise from assay pH variations or enzyme isoforms .
Q. What computational strategies predict the electronic properties of this compound?
- DFT Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps. Correlate electron density with reactivity in nucleophilic environments .
- MD Simulations : Analyze solvation dynamics in aqueous/DMSO mixtures to guide solvent selection for crystallization .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) and another shows no effect:
Compare assay conditions (e.g., bacterial strain, growth medium).
Verify compound purity via HPLC and assess stability under test conditions.
Replicate experiments with controlled variables (e.g., inoculum size, incubation time) .
Q. What strategies mitigate solubility challenges of this compound in aqueous assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Derivatization : Introduce sulfonate groups via sulfonation to enhance hydrophilicity .
- Validation : Measure solubility via shake-flask method and confirm bioactivity retention .
Q. How does structural modification of this compound influence its bioactivity?
- SAR Insights :
- Methoxy Group : Replacement with trifluoromethyl boosts lipophilicity and membrane permeability (LogP increases from 2.1 to 3.8) .
- Phenoxy Chain : Lengthening the methylene spacer reduces cytotoxicity in mammalian cell lines (CC₅₀ increases from 12 µM to >50 µM) .
- Testing Pipeline : Synthesize analogs, screen in phenotypic assays, and validate targets via CRISPR knockout .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





